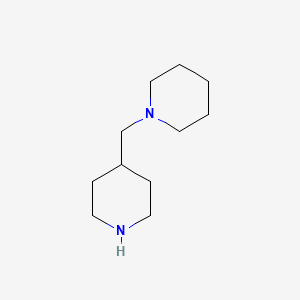

1-(Piperidin-4-ylmethyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(piperidin-4-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUQJHZJTWYGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510231 | |

| Record name | 1-[(Piperidin-4-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32470-52-3 | |

| Record name | 1-[(Piperidin-4-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Piperidin-4-ylmethyl)piperidine: Chemical Properties, Structure, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for 1-(Piperidin-4-ylmethyl)piperidine. While this compound is noted as a synthetic intermediate, this guide compiles available data and provides generalized experimental protocols to facilitate its use and further investigation in research and development.

Chemical Properties and Structure

This compound, also known by its synonym 1,4'-methylenedipiperidine, is a bicyclic diamine. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂ | [1] |

| Molecular Weight | 182.31 g/mol | [1] |

| CAS Number | 32470-52-3 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1CCN(CC1)CC2CCNCC2 | [1] |

| Boiling Point | 260.033 °C at 760 mmHg | [2] |

| Density | 0.942 g/cm³ | [2] |

| Melting Point | Not Applicable | [2] |

| Physical State | Predicted to be a liquid at room temperature | |

| Solubility | No quantitative data available. Predicted to have good solubility in organic solvents and lower solubility in water.[3] |

Experimental Protocols

Synthesis by Reductive Amination

A plausible and efficient method for the synthesis of this compound is the reductive amination of piperidine-4-carboxaldehyde with piperidine (B6355638).

Objective: To synthesize this compound from piperidine-4-carboxaldehyde and piperidine.

Materials:

-

Piperidine-4-carboxaldehyde

-

Piperidine

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or another suitable reducing agent

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of piperidine-4-carboxaldehyde (1.0 equivalent) in dichloromethane, add piperidine (1.0-1.2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Diagram of Synthetic Workflow:

Purification

The crude product can be purified using standard laboratory techniques.

Acid-Base Extraction:

-

Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Extract with an aqueous acid solution (e.g., 1 M HCl) to protonate the basic amine product, transferring it to the aqueous layer.

-

Wash the aqueous layer with an organic solvent to remove non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the product.

-

Extract the product back into an organic solvent.

-

Dry the organic layer over an anhydrous salt and concentrate to yield the purified product.

Flash Column Chromatography:

For higher purity, the product can be purified by flash column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane, often with a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing).[4]

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the two piperidine rings and the methylene (B1212753) bridge. The chemical shifts and coupling patterns will be indicative of the connectivity.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments in the molecule.

Mass Spectrometry (MS): [5]

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (182.31 g/mol ).

-

The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy: [5]

-

The IR spectrum will show characteristic absorption bands for C-H and C-N stretching and bending vibrations. The absence of a C=O stretching band would confirm the complete reduction of the starting aldehyde.

Potential Biological Activity and Signaling Pathways (Hypothetical)

There is currently no specific published data on the biological activity or involvement in signaling pathways of this compound. However, the piperidine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[6] These activities include, but are not limited to, anticancer, antimicrobial, analgesic, and central nervous system (CNS) effects.

Given the structural features of this compound, it could be hypothesized to interact with various biological targets. A general workflow for the initial biological screening of such a novel compound is presented below.

Diagram of a Hypothetical In Vitro Screening Cascade:

Conclusion

This compound is a readily accessible compound through standard synthetic methodologies like reductive amination. While its specific biological functions are yet to be determined, its structural similarity to a vast array of pharmacologically active molecules makes it an interesting candidate for further investigation in drug discovery programs. This guide provides a foundational understanding of its chemical properties and outlines key experimental considerations for its synthesis, purification, and characterization, thereby enabling its exploration by the scientific community.

References

- 1. This compound | C11H22N2 | CID 12802905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:32470-52-3 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

1-(Piperidin-4-ylmethyl)piperidine CAS number and molecular weight

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Piperidin-4-ylmethyl)piperidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and plausible synthetic routes, with a focus on providing actionable experimental protocols. While specific biological data for this compound is limited in publicly available literature, this guide explores the known pharmacological landscape of structurally similar piperidine (B6355638) derivatives to infer potential biological activities and signaling pathway interactions. All quantitative data is presented in structured tables for clarity, and relevant synthetic and conceptual biological pathways are visualized using Graphviz diagrams.

Chemical Identity and Physicochemical Properties

This compound, also known as 1,4'-methylenedipiperidine, is a saturated heterocyclic compound featuring two piperidine rings linked by a methylene (B1212753) bridge. Its unique structural arrangement provides a valuable scaffold for the development of novel therapeutic agents.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 32470-52-3 | [1] |

| Molecular Formula | C₁₁H₂₂N₂ | [1] |

| Molecular Weight | 182.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,4'-methylenedipiperidine, 1-(4-Piperidinylmethyl)piperidine | [1] |

| Predicted XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry methodologies. Reductive amination is a particularly effective and widely used strategy for the formation of the C-N bond linking the two piperidine rings.

Proposed Synthetic Pathway: Reductive Amination

A plausible and efficient route for the synthesis of this compound involves the reductive amination of piperidine with 4-(aminomethyl)piperidine. This method offers high yields and operational simplicity.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is a general procedure based on established methods for the reductive amination of piperidines and can be adapted for the synthesis of the title compound.

Materials:

-

Piperidine-4-carbaldehyde (1.0 eq)

-

Piperidine (1.1 eq)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Methanol/Triethylamine)

Procedure:

-

To a solution of piperidine-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen), add piperidine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30°C.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate/methanol with 1% triethylamine) to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.8-3.0 (m), ~2.2-2.8 (m), ~1.2-1.8 (m) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~60-65, ~55-60, ~54-58, ~45-50, ~24-32 |

| Mass Spec (EI) | m/z: 182 (M⁺), fragments corresponding to the loss of piperidine and methylene-piperidine moieties. |

Note: The predicted NMR data is based on the analysis of structurally similar compounds. Actual experimental values may vary.

Potential Biological Activity and Signaling Pathways

While specific biological targets and signaling pathways for this compound are not extensively documented, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of piperidine are known to interact with a wide range of receptors and enzymes, suggesting potential therapeutic applications for the title compound.

Inferred Biological Targets

Based on the activities of structurally related N-alkylated piperidines and bis-piperidine compounds, potential biological targets for this compound could include:

-

G-protein coupled receptors (GPCRs): Many piperidine-containing drugs target GPCRs, including opioid, dopamine, and serotonin (B10506) receptors.

-

Ion Channels: Substituted piperidines have been shown to modulate the activity of various ion channels.

-

Enzymes: The piperidine moiety can serve as a scaffold for the design of enzyme inhibitors, such as those targeting proteases or kinases.

Conceptual Signaling Pathway Modulation

The interaction of this compound with a hypothetical GPCR target could initiate a downstream signaling cascade. The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by a piperidine-based ligand.

Caption: Conceptual GPCR signaling pathway potentially modulated by the compound.

Conclusion

This compound is a compound with a well-defined chemical structure and accessible synthetic routes. While its specific biological functions remain to be fully elucidated, the prevalence of the piperidine scaffold in a wide array of pharmacologically active molecules suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery programs. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research into the synthesis, characterization, and biological evaluation of this intriguing molecule. Further studies are warranted to identify its specific molecular targets and to explore its therapeutic potential.

References

Spectroscopic Profile of 1-(Piperidin-4-ylmethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(Piperidin-4-ylmethyl)piperidine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of closely related piperidine-containing molecules. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₂₂N₂ | [1] |

| Molecular Weight | 182.31 g/mol | [1] |

| CAS Number | 32470-52-3 | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.8 - 3.1 | m | 2H | H-2'eq, H-6'eq (Piperidin-1-yl) |

| ~ 2.2 - 2.5 | m | 4H | H-2'ax, H-6'ax (Piperidin-1-yl), CH₂ |

| ~ 2.9 - 3.2 | m | 2H | H-2eq, H-6eq (Piperidin-4-yl) |

| ~ 2.4 - 2.7 | t | 2H | H-2ax, H-6ax (Piperidin-4-yl) |

| ~ 1.5 - 1.8 | m | 5H | H-3'eq, H-5'eq, H-4' (Piperidin-1-yl), H-3eq, H-5eq (Piperidin-4-yl) |

| ~ 1.2 - 1.5 | m | 6H | H-3'ax, H-5'ax (Piperidin-1-yl), H-3ax, H-5ax, H-4 (Piperidin-4-yl) |

| ~ 1.7 (broad s) | s | 1H | NH (Piperidin-4-yl) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 60 - 65 | CH₂ |

| ~ 54 - 58 | C-2', C-6' (Piperidin-1-yl) |

| ~ 46 - 50 | C-2, C-6 (Piperidin-4-yl) |

| ~ 35 - 40 | C-4 (Piperidin-4-yl) |

| ~ 30 - 35 | C-3, C-5 (Piperidin-4-yl) |

| ~ 25 - 30 | C-3', C-5' (Piperidin-1-yl) |

| ~ 23 - 27 | C-4' (Piperidin-1-yl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, Broad | N-H Stretch (secondary amine) |

| 2920, 2850 | Strong | C-H Stretch (aliphatic) |

| 1450 | Medium | C-H Bend (methylene) |

| 1150 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Table 4: Predicted MS Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 182 | Medium | [M]⁺ (Molecular Ion) |

| 167 | Low | [M - CH₃]⁺ |

| 98 | High | [C₆H₁₂N]⁺ (Piperidinylmethyl fragment) |

| 84 | Very High | [C₅H₁₀N]⁺ (Piperidine fragment) |

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments and can be adapted for the analysis of this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.[2]

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[2]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum with 16-64 scans to achieve a good signal-to-noise ratio.

-

Set a spectral width of approximately 12 ppm, centered around 5-6 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.[2]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans (typically 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Set a spectral width of approximately 220-250 ppm.

-

Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.[2]

-

-

Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat sample directly on the ATR crystal. For transmission IR, a thin film can be prepared between two KBr plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[2]

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).[2]

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[2]

-

Detection: An electron multiplier or a similar detector records the abundance of each ion.[2]

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Caption: General experimental workflow for spectroscopic analysis.

Caption: A plausible synthetic pathway for the target molecule.

References

Solubility and stability of 1-(Piperidin-4-ylmethyl)piperidine in different solvents

An In-depth Technical Guide on the Solubility and Stability of 1-(Piperidin-4-ylmethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative experimental data on the solubility and stability of this compound is limited in publicly available literature. This guide provides a comprehensive overview based on the known physicochemical properties of the molecule, the behavior of its parent heterocycle, piperidine (B6355638), and related analogs. The experimental protocols detailed herein offer standardized methods for determining these properties.

Introduction

This compound is a bicyclic amine containing two piperidine rings linked by a methylene (B1212753) bridge. Its structure suggests its potential utility as a building block in medicinal chemistry and materials science. An understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological studies. This guide aims to provide a detailed technical overview of the predicted solubility and stability of this compound in various solvents and conditions, along with robust experimental protocols for their quantitative determination.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in predicting its behavior in different environments.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂ | [1] |

| Molecular Weight | 182.31 g/mol | [1] |

| Appearance | Predicted to be a colorless liquid | Inferred from Piperidine[2][3] |

| Predicted LogP | 1.94 | [4] |

| pKa (Conjugate Acid) | ~11.2 (Estimated from Piperidine) | [2][5] |

Note: LogP, the logarithm of the octanol/water partition coefficient, indicates a moderate degree of lipophilicity.

Predicted Solubility Profile

While specific quantitative data is not available, a qualitative solubility profile can be predicted based on the molecule's structure and the known solubility of piperidine. Piperidine is miscible with water and soluble in a wide array of organic solvents, with limited solubility in nonpolar solvents like hexane.[2][3][4] this compound, being a larger and more lipophilic molecule, is expected to have lower aqueous solubility than piperidine but should maintain good solubility in most organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The two amine nitrogens can act as hydrogen bond acceptors with protic solvents.[2][4] |

| Polar Aprotic | DMSO, Acetonitrile, THF | High | Favorable dipole-dipole interactions are expected. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aliphatic nature of the molecule suggests good compatibility with aromatic rings. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | The polarity introduced by the nitrogen atoms limits solubility in very nonpolar solvents.[2][6] |

Predicted Stability Profile and Potential Degradation Pathways

The stability of this compound is crucial for its storage and handling. Like other secondary amines, it may be susceptible to degradation under certain conditions.

Potential Factors Affecting Stability:

-

Oxidation: The lone pairs of electrons on the nitrogen atoms make them susceptible to oxidation, which can be accelerated by air, light, and the presence of metal ions.[7] This can lead to the formation of N-oxides and other degradation products, potentially causing discoloration (e.g., turning yellow or brown).[2][7]

-

pH: While generally stable in neutral and basic conditions, prolonged exposure to strong acids may lead to degradation.

-

Temperature: Elevated temperatures can accelerate degradation processes.[7][8] For long-term storage, refrigeration (e.g., 2-8 °C) is advisable.[7]

-

Light: Exposure to UV light can promote oxidative degradation.[7][8] Storage in amber vials or protection from light is recommended.[7]

Potential Degradation Pathways:

The degradation of piperidine-containing compounds can proceed through various mechanisms. One common pathway involves the cleavage of the C-N bond.[9][10] For this compound, this could be initiated by oxidation at one of the nitrogen atoms.

Caption: Predicted oxidative degradation pathway.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standardized procedure for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Scintillation vials with screw caps

-

Constant temperature shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial to ensure that undissolved compound remains at equilibrium.

-

Add a known volume (e.g., 5.0 mL) of the desired solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly and place them in a constant temperature shaker (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed at the same temperature for at least 4 hours to allow the undissolved material to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC-MS method.

-

Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

-

Calculate the solubility in the original solvent, accounting for the dilution factor.

-

References

- 1. This compound | C11H22N2 | CID 12802905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to 1-(Piperidin-4-ylmethyl)piperidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1-(piperidin-4-ylmethyl)piperidine core is a highly versatile and privileged scaffold in modern medicinal chemistry. Its inherent structural features, including two basic nitrogen atoms and a flexible linker, provide a unique three-dimensional arrangement that can be strategically modified to interact with a wide array of biological targets. This technical guide delves into the synthesis, derivatization, and therapeutic applications of this important chemical motif, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Core Synthesis and Derivatization

The synthesis of the this compound scaffold can be achieved through several reliable synthetic routes. A common and efficient method involves the reductive amination of N-Boc-piperidine-4-carboxaldehyde with piperidine (B6355638), followed by deprotection of the Boc group. This two-step process allows for the facile construction of the core structure, which can then be further functionalized at the secondary amine of the second piperidine ring to generate diverse libraries of compounds.

Alternatively, the scaffold can be synthesized via the reduction of the corresponding amide formed from the coupling of piperidine-4-carboxylic acid and piperidine. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Data Presentation: A Scaffold for Diverse Biological Targets

The this compound scaffold has been successfully employed in the development of potent and selective modulators of various biological targets. The following tables summarize quantitative data for exemplary derivatives, highlighting the scaffold's adaptability in targeting distinct therapeutic areas.

Anti-Inflammatory Activity: NLRP3 Inflammasome Inhibition

Recent studies have identified derivatives of a closely related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as potent inhibitors of the NLRP3 inflammasome, a key mediator of inflammation.[1] The data below showcases the percentage of inhibition of pyroptosis and IL-1β release in PMA-differentiated THP-1 cells.

| Compound | % Inhibition of Pyroptosis (at 10 µM) | % Inhibition of IL-1β Release (at 10 µM) |

| 1 | 55 ± 5 | 60 ± 8 |

| 2 | 30 ± 6 | 45 ± 7 |

| 6 | 45 ± 9 | 50 ± 10 |

| 9 | 60 ± 7 | 75 ± 5 |

| 13 | 58 ± 6 | 72 ± 8 |

| 18 | 55 ± 8 | 68 ± 9 |

Data sourced from "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor".[1]

Acetylcholinesterase (AChE) Inhibition

The piperidine motif is a well-established component of acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with functionalized this compound, have demonstrated potent anti-AChE activity.

| Compound | AChE IC50 (nM) |

| 21 | 0.56 |

Data for compound 21, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, sourced from "Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives".[2]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. The following protocols provide a framework for key experiments related to the this compound scaffold.

Synthesis of this compound

Materials:

-

N-Boc-piperidine-4-carboxaldehyde

-

Piperidine

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reductive Amination: To a solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in DCM, add piperidine (1.1 eq). Stir the mixture at room temperature for 30 minutes. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield N-Boc-1-(piperidin-4-ylmethyl)piperidine.

-

Deprotection: Dissolve the purified product in DCM and add trifluoroacetic acid (10 eq). Stir the mixture at room temperature for 2-4 hours.

-

Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with 1M NaOH. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield this compound.

In Vitro NLRP3 Inflammasome Inhibition Assay

Cell Culture and Differentiation:

-

THP-1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

To induce differentiation into macrophage-like cells, THP-1 cells are treated with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

Assay Protocol:

-

Priming: Differentiated THP-1 cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compounds (derived from the this compound scaffold) for 1 hour.

-

NLRP3 Activation: The NLRP3 inflammasome is activated by adding 5 mM ATP for 1 hour.

-

Measurement of Pyroptosis: Cell death (pyroptosis) is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant using a commercially available LDH cytotoxicity assay kit.

-

Measurement of IL-1β Release: The concentration of IL-1β in the cell supernatant is measured using a human IL-1β ELISA kit.

Mandatory Visualizations

Signaling Pathways

The this compound scaffold has been incorporated into molecules that modulate key inflammatory signaling pathways.

Caption: NLRP3 Inflammasome Activation Pathway and Point of Inhibition.

Caption: Canonical NF-κB Signaling Pathway and Point of Inhibition.

Experimental Workflow

A logical and efficient workflow is essential for the systematic evaluation of novel compounds.

Caption: General Experimental Workflow for Drug Discovery.

References

- 1. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and prevalent structural motifs in medicinal chemistry. Its unique conformational flexibility and ability to engage in a wide range of molecular interactions have cemented its status as a "privileged scaffold" in the design of therapeutic agents. This versatile building block is a key component in numerous FDA-approved drugs, spanning a wide array of therapeutic areas from central nervous system (CNS) disorders to oncology and infectious diseases.[1][2][3] This technical guide provides a comprehensive overview of the role of piperidine-containing compounds in drug discovery, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways and experimental workflows.

The Significance of the Piperidine Moiety in Pharmacology

The widespread success of the piperidine scaffold in drug development can be attributed to several key physicochemical and pharmacological properties. The presence of the nitrogen atom allows for the formation of crucial hydrogen bonds and salt bridges with biological targets, while the saturated ring system provides a three-dimensional architecture that can be tailored to fit specific binding pockets.[1] Furthermore, the piperidine ring can influence a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile, making it a valuable tool for optimizing drug-like properties.[1][4]

The introduction of chiral centers within the piperidine ring has also emerged as a powerful strategy in drug design. Chiral piperidine scaffolds can enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce the potential for off-target effects, including cardiac hERG toxicity.[4][5]

Therapeutic Applications of Piperidine-Containing Drugs

Piperidine derivatives have demonstrated efficacy across a broad spectrum of diseases, leading to the development of numerous blockbuster drugs.

Central Nervous System Disorders: The piperidine scaffold is a hallmark of many CNS-active drugs. For instance, methylphenidate is widely used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), while the antipsychotic drug risperidone (B510) is used to manage schizophrenia and bipolar disorder.[3] Donepezil, another prominent example, is an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[3]

Oncology: In the field of oncology, piperidine-containing compounds have shown significant promise. For example, certain derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.[6][7] The anticancer activity of some piperidine derivatives is attributed to their interaction with specific signaling pathways involved in cell proliferation and survival.[7]

Pain Management: The piperidine ring is a core structural element of many potent analgesics, most notably the opioid family of drugs which includes morphine and fentanyl.[8] These compounds exert their effects by targeting opioid receptors in the central nervous system.

Other Therapeutic Areas: The versatility of the piperidine scaffold extends to various other therapeutic applications, including antiviral, antimicrobial, antifungal, anti-inflammatory, and cardiovascular agents.[6][9] For instance, piperidine derivatives have been explored for their potential against the influenza A virus.[9]

Quantitative Data on Piperidine-Containing Compounds

To facilitate a comparative analysis of the potency and efficacy of various piperidine derivatives, the following tables summarize key quantitative data from preclinical and clinical studies.

| Compound | Target/Assay | IC50 / Ki / EC50 (nM) | Therapeutic Area | Reference |

| Anticancer Agents | ||||

| Spirooxindolopyrrolidine-embedded piperidinone | FaDu hypopharyngeal tumor cells | ~10 µM (Cytotoxicity) | Oncology | [7] |

| Compound 12 (M3R Ligand) | Androgen-refractory cancer cells | Not specified | Oncology | [7] |

| Analgesic Agents | ||||

| HN58 (4-amino methyl piperidine derivative) | µ-opioid receptor (in vivo) | 100% inhibition (writhing test) | Pain Management | [8] |

| Antiviral Agents | ||||

| 4-azatetracyclo tetradecane (B157292) derivative | Influenza A virus M2 receptor | Not specified | Infectious Disease | [9] |

Note: This table is a representative sample and not an exhaustive list. The availability of specific quantitative data can vary significantly between publications.

Key Experimental Protocols

The synthesis and evaluation of piperidine-containing compounds involve a range of chemical and biological techniques. Below are generalized protocols for key experiments frequently cited in the literature.

General Synthesis of a Piperidine Derivative via Reductive Amination

Objective: To synthesize a substituted piperidine from a corresponding 1,5-dicarbonyl compound.

Materials:

-

1,5-dicarbonyl compound

-

Amine (e.g., ammonium (B1175870) acetate (B1210297) or a primary amine)

-

Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)

-

Solvent (e.g., methanol, ethanol, or dichloromethane)

-

Acid catalyst (e.g., acetic acid)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve the 1,5-dicarbonyl compound in the chosen solvent in a round-bottom flask.

-

Add the amine and the acid catalyst to the solution.

-

Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate enamine/iminium ion.

-

Cool the reaction mixture in an ice bath and slowly add the reducing agent in portions.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired piperidine derivative.

-

Characterize the final compound using techniques such as NMR, FTIR, and mass spectrometry.[10]

In Vitro Assay for Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxicity of a piperidine-containing compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., FaDu)

-

Complete cell culture medium

-

Piperidine-containing compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Prepare serial dilutions of the piperidine-containing compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Key Pathways and Workflows

Diagrams generated using the DOT language provide a clear visual representation of complex biological pathways and experimental processes.

Caption: A generalized workflow for the synthesis of piperidine derivatives.

Caption: Simplified signaling pathway of a piperidine-based opioid agonist.

Conclusion

The piperidine scaffold continues to be a highly valuable and versatile component in the drug discovery and development pipeline. Its favorable physicochemical properties and synthetic tractability have enabled the creation of a diverse range of therapeutic agents that have had a profound impact on human health. Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives, as well as the exploration of new biological targets for these privileged structures. The continued investigation of piperidine-containing compounds holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. tandfonline.com [tandfonline.com]

- 9. ijnrd.org [ijnrd.org]

- 10. researchgate.net [researchgate.net]

Commercial Sourcing and Purity Assessment of 1-(Piperidin-4-ylmethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity analysis of 1-(Piperidin-4-ylmethyl)piperidine. Due to the specificity of this chemical, direct commercial listings and dedicated analytical methods can be limited. Therefore, this guide also draws upon data from closely related piperidine (B6355638) derivatives to provide a comprehensive framework for sourcing and quality control.

Commercial Suppliers and Purtity Levels

-

BLDpharm

-

Sigma-Aldrich

-

BroadPharm

-

ChemicalBook affiliated suppliers (e.g., Sichuan Zhuoyu Yantang Technology Co., Ltd., Henan Aochuang Chemical Co.,Ltd.)

Purity of commercially available piperidine derivatives typically ranges from 95% to over 98%. The table below summarizes purity data for analogous compounds, offering a reasonable expectation for this compound.

| Compound Name | Supplier Example | Purity |

| 1-Methyl-4-(piperidin-4-yl)-piperazine | Sichuan Zhuoyu Yantang Technology Co., Ltd. | 98% |

| 1-methyl-4-(piperidin-4-yl)piperazine hydrochloride | CHINA Trader | 95%+[1] |

| Piperidine-4-sulfonic acid methyl-(1-methyl-piperidin-4-yl)-amide | BroadPharm | 98%[2] |

| 1-methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride | CP Lab Safety | 95%[3] |

| 1-methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride | Sigma-Aldrich (sourced from BLDpharm) | 95% |

Experimental Protocols for Purity Determination

Accurate determination of purity is critical for research and development applications. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful and commonly used techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method for a related piperidine derivative and is suitable for the analysis of this compound.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Alkalinization: Dissolve a precisely weighed amount of the sample in 5 mL of deionized water. Add 1 mL of 0.1 M NaOH to basify the solution to a pH greater than 10. This step ensures the analyte is in its free base form.

-

Extraction: Add 5 mL of dichloromethane (B109758) to the aqueous solution. Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.

-

Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube using a Pasteur pipette.

-

Repeat Extraction: Perform two additional extractions on the remaining aqueous layer with fresh 5 mL portions of dichloromethane, combining all organic extracts.

-

Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

-

Analysis: Transfer the concentrated extract to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

-

GC System: Agilent 7890B or similar, coupled to a 5977A Mass Selective Detector.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 40-550 amu.

3. Data Analysis

Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to that of a certified reference standard. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general method that can be adapted for the purity analysis of this compound, based on methodologies for similar compounds.[5]

1. Sample and Mobile Phase Preparation

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 2-3) is a common starting point for piperidine compounds. The exact ratio should be optimized to achieve good peak shape and resolution. For example, a gradient of 20% to 80% acetonitrile over 15 minutes.

2. HPLC Instrumentation and Conditions

-

HPLC System: Agilent 1260 Infinity II or similar, with a UV detector.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution with Acetonitrile and 0.1% Phosphoric Acid in Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm.

3. Data Analysis

The purity is calculated based on the area percentage of the main peak in the chromatogram. A reference standard should be used to confirm the retention time of the target compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for purity assessment and a conceptual signaling pathway where a piperidine-based compound might be investigated.

Caption: General workflow for the purity assessment of a commercial chemical sample.

Caption: Conceptual signaling pathway involving a G-Protein Coupled Receptor (GPCR).

References

- 1. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 2. Piperidine-4-sulfonic acid methyl-(1-methyl-piperidin-4-yl)-amide, 2118018-10-1 | BroadPharm [broadpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. benchchem.com [benchchem.com]

- 5. ptfarm.pl [ptfarm.pl]

Methodological & Application

Application Notes and Protocols for the Purification of 1-(Piperidin-4-ylmethyl)piperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(Piperidin-4-ylmethyl)piperidine is a diamine compound featuring two piperidine (B6355638) rings linked by a methylene (B1212753) bridge. As a versatile building block in medicinal chemistry, its purity is paramount for the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs). Impurities stemming from synthesis, such as unreacted starting materials, byproducts, or residual solvents, can lead to undesirable side reactions, reduced yields, and compromised biological activity in downstream applications. This document provides a detailed protocol for the purification of this compound, focusing on column chromatography and crystallization techniques to achieve high purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing appropriate purification and analytical methods.

| Property | Value | Reference |

| CAS Number | 32470-52-3 | [1] |

| Molecular Formula | C₁₁H₂₂N₂ | [1] |

| Molecular Weight | 182.31 g/mol | [1] |

| Appearance | Expected to be a colorless liquid or low-melting solid | |

| Boiling Point | Not available | |

| LogP (Predicted) | 1.4 | [1] |

| Topological Polar Surface Area | 15.3 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Purification Strategies

Due to the basic nature of the two piperidine nitrogens, this compound can exhibit strong interactions with acidic stationary phases like silica (B1680970) gel, leading to peak tailing and poor separation during chromatography. Therefore, a modified approach is often necessary. A multi-step purification strategy involving an initial purification by column chromatography followed by a final polishing step via crystallization is recommended to achieve high purity.

Flash Column Chromatography

Flash column chromatography is a primary and effective method for separating the target compound from impurities with different polarities. To counteract the basicity of the analyte, the use of a basic additive in the mobile phase or an alternative stationary phase is advised.

Crystallization

Crystallization is a highly effective technique for achieving high purity and obtaining a stable, crystalline solid form of the final product. This can be performed on the free base or by forming a salt (e.g., hydrochloride) to facilitate the formation of a well-defined crystal lattice.

Experimental Protocols

Protocol 1: Flash Column Chromatography

Objective: To remove polar and non-polar impurities from the crude this compound.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Triethylamine (B128534) (TEA)

-

Hexanes, HPLC grade

-

Ethyl acetate, HPLC grade

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Automated flash chromatography system (optional)

-

Rotary evaporator

Procedure:

-

TLC Method Development:

-

Dissolve a small amount of the crude material in DCM.

-

Spot the solution on a TLC plate.

-

Develop the plate using various solvent systems to find the optimal separation. A recommended starting solvent system is a gradient of methanol in dichloromethane. To improve the spot shape and reduce tailing, add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase. For instance, DCM:MeOH:TEA in a 95:4:1 ratio.

-

Visualize the spots using a UV lamp (if applicable) and/or a potassium permanganate (B83412) stain. The ideal solvent system should give a retention factor (Rf) of ~0.3 for the target compound.

-

-

Column Preparation:

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., DCM with 1% TEA).

-

Pack the column with the slurry, ensuring no air bubbles are trapped.

-

Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the initial mobile phase.

-

Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

-

-

Elution:

-

Begin elution with the low-polarity mobile phase.

-

Gradually increase the polarity by increasing the percentage of methanol in the mobile phase (e.g., from 0% to 10% MeOH in DCM, with a constant 1% TEA).

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

-

Isolation:

-

Combine the pure fractions.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

-

Protocol 2: Crystallization of the Hydrochloride Salt

Objective: To obtain a high-purity, stable crystalline solid of the target compound.

Materials:

-

Purified this compound (from chromatography)

-

Ethanol (B145695) (absolute)

-

Hydrochloric acid solution (e.g., 2M in diethyl ether or concentrated HCl)

-

Diethyl ether or Acetone (anti-solvent)

-

Ice bath

-

Büchner funnel and vacuum flask

Procedure:

-

Salt Formation:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent like ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid solution dropwise while stirring. The formation of a precipitate (the hydrochloride salt) should be observed.

-

-

Recrystallization:

-

Isolate the crude hydrochloride salt by filtration.

-

Dissolve the salt in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature. Crystal formation should occur.

-

To maximize yield, cool the flask further in an ice bath for 30-60 minutes.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of a cold anti-solvent (e.g., diethyl ether or acetone) to remove any remaining soluble impurities.

-

Dry the crystals under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

-

Data Presentation

The following tables present illustrative data for the purification of this compound.

Table 1: Illustrative Results of Flash Column Chromatography

| Parameter | Value |

| Crude Material Input | 1.0 g |

| Purity of Crude Material (by HPLC) | ~70% |

| Column Dimensions | 40 g silica gel cartridge |

| Mobile Phase Gradient | 0-10% Methanol in Dichloromethane + 1% Triethylamine |

| Volume of Fractions | 15 mL |

| Pure Fractions Collected | 12-18 |

| Yield of Purified Product | 0.65 g (65% recovery) |

| Purity of Final Product (by HPLC) | >98% |

Table 2: Illustrative Results of Crystallization

| Parameter | Value |

| Input Material (from Chromatography) | 0.65 g |

| Crystallization Solvent | Ethanol |

| Anti-Solvent | Diethyl ether |

| Yield of Crystalline HCl Salt | 0.58 g (89% recovery) |

| Final Purity (by HPLC) | >99.5% |

| Melting Point | To be determined |

Visualization

The following diagram illustrates the overall workflow for the purification of this compound.

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of 1-(Piperidin-4-ylmethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-4-ylmethyl)piperidine is a diamine that may be present as an intermediate, impurity, or degradation product in the synthesis of active pharmaceutical ingredients (APIs). Due to its potential impact on the safety and efficacy of drug products, robust and sensitive analytical methods for its quantification are essential. As a potential genotoxic impurity (GTI), regulatory bodies mandate strict control and monitoring of such compounds at trace levels in pharmaceutical substances.[1][2][3][4][5] This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques.

The primary analytical challenges for quantifying this compound include its high polarity, low volatility, and lack of a significant UV-absorbing chromophore. These characteristics necessitate specialized analytical approaches to achieve the required sensitivity and selectivity. The methods detailed below, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detection methods, are designed to address these challenges.

Analytical Methods Overview

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The two most prevalent and powerful techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly specific and sensitive technique well-suited for the analysis of volatile and semi-volatile compounds.[3][6] For non-volatile amines like this compound, derivatization is often employed to increase volatility and improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary and a mobile phase.[6] Given the lack of a strong chromophore in this compound, detection can be achieved using universal detectors like Charged Aerosol Detection (CAD) or by derivatization with a UV-active agent. For higher sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.[3]

The following sections provide detailed experimental protocols and expected performance characteristics for these methods.

Data Presentation

The following table summarizes typical quantitative performance data for the analytical methods described. These values are based on the analysis of structurally similar piperidine (B6355638) derivatives and represent expected performance for the quantification of this compound.

| Parameter | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) | LC-MS/MS |

| Linearity (R²) | > 0.99 | > 0.999[7] | > 0.995[7] |

| Accuracy (% Recovery) | 90.0 - 110.0%[7] | 98.0 - 102.0%[7] | 95.0 - 105.0%[7] |

| Precision (%RSD) | < 10.0%[7] | < 2.0%[7] | < 5.0%[7] |

| Limit of Detection (LOD) | 1 - 10 ng/mL[7] | 0.1 - 1 µg/mL | < 0.1 ng/mL[7] |

| Limit of Quantification (LOQ) | 5 - 20 ng/mL[7] | 0.4 - 2 µg/mL | < 0.5 ng/mL[7] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the quantification of this compound following derivatization to enhance volatility.

a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

Sample Weighing: Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

-

Alkalinization: Add 5 mL of deionized water to the sample, followed by 1 mL of 0.1 M Sodium Hydroxide (NaOH) to basify the solution (pH > 10), liberating the free base form of the amine.[8]

-

Extraction: Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Collection: Carefully transfer the lower organic layer to a clean tube. Repeat the extraction process twice more, combining all organic extracts.[8]

-

Drying: Dry the combined organic extract by passing it through anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

-

Derivatization: Add a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluorobenzoyl chloride). Cap the vial and heat at 60-70°C for 30-40 minutes.[9] Cool to room temperature before injection.

b. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injector: Splitless injection at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.[6]

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Scan Range: m/z 40-450.[6]

-

Ion Source Temperature: 230°C.[6]

-

Quadrupole Temperature: 150°C.[6]

c. Data Analysis

Quantification is achieved by constructing a calibration curve from the peak areas of the derivatized this compound standard solutions of known concentrations.

References

- 1. Review on identification and quantification of genotoxic impurities | Semantic Scholar [semanticscholar.org]

- 2. sciencescholar.us [sciencescholar.us]

- 3. resolvemass.ca [resolvemass.ca]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. rroij.com [rroij.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Note: A Stability-Indicating HPLC Method for the Analysis of 1-(Piperidin-4-ylmethyl)piperidine

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(Piperidin-4-ylmethyl)piperidine, a key intermediate in pharmaceutical synthesis. Due to the compound's lack of a significant UV chromophore, two analytical approaches are proposed to ensure broad applicability for researchers, scientists, and drug development professionals. The primary method utilizes a Charged Aerosol Detector (CAD) for direct analysis, offering near-universal response for non-volatile analytes. An alternative method employing pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for sensitive UV detection is also described. Furthermore, a comprehensive forced degradation study protocol is outlined to establish the stability-indicating nature of the developed methods. All experimental procedures are detailed, and quantitative data is summarized for clarity and ease of comparison.

Introduction

This compound is a diamine aliphatic heterocyclic compound that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise analytical methods are essential for monitoring its purity, stability, and for quantifying it in various stages of drug development. A significant analytical challenge for this compound is its lack of a UV-absorbing chromophore, which limits the utility of conventional HPLC-UV detection. This application note addresses this challenge by providing two robust HPLC methods. The first method employs a Charged Aerosol Detector (CAD), which offers high sensitivity for non-volatile compounds irrespective of their spectral properties. The second method involves a pre-column derivatization step to introduce a UV-active moiety, enabling sensitive analysis using standard UV detectors. Additionally, to ensure the method's suitability for stability studies, a forced degradation protocol is provided to identify potential degradation products and to demonstrate the method's specificity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. The predicted pKa values of the two basic nitrogen atoms are crucial for selecting an appropriate mobile phase pH to achieve optimal chromatographic performance.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂ | PubChem |

| Molecular Weight | 182.31 g/mol | PubChem[1] |

| Predicted LogP | ~1.4 - 2.0 | Chemicalize, PubChem |

| Predicted pKa₁ | ~10.5 ± 0.2 | ACD/Labs Percepta |

| Predicted pKa₂ | ~9.0 ± 0.3 | ACD/Labs Percepta |

| UV Absorbance | No significant chromophore | Inferred from structure |

Experimental Protocols

Method 1: HPLC with Charged Aerosol Detection (CAD)

This is the recommended method for the direct analysis of this compound without derivatization.

Instrumentation and Chromatographic Conditions:

-

HPLC System: A gradient HPLC system with a binary or quaternary pump, autosampler, and column oven.

-

Detector: Charged Aerosol Detector (CAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient Program:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25.1-30 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

CAD Nebulizer Temperature: 35 °C.

-

CAD Evaporation Temperature: 50 °C.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

For the calibration curve, prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Method 2: HPLC with UV Detection following Pre-column Derivatization

This method is suitable for laboratories equipped with standard UV detectors.

Derivatization Reagents:

-

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution: 10 mM in Acetonitrile.

-

Borate Buffer: 0.1 M, pH 9.0.

Derivatization Protocol:

-

To 100 µL of the sample or standard solution in a vial, add 200 µL of Borate Buffer (pH 9.0).

-

Add 200 µL of the FMOC-Cl solution.

-

Vortex the mixture for 30 seconds and let it react at room temperature for 15 minutes.

-

Add 100 µL of 1% (v/v) glycine (B1666218) solution to quench the excess FMOC-Cl.

-

Vortex for 10 seconds. The sample is now ready for HPLC analysis.

Instrumentation and Chromatographic Conditions:

-

HPLC System: A gradient HPLC system with a binary or quaternary pump, autosampler, and column oven.

-

Detector: UV-Vis or Diode Array Detector (DAD) set at 265 nm.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 50% B

-

5-20 min: 50% to 90% B

-

20-25 min: 90% B

-

25.1-30 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Forced Degradation Study Protocol

A forced degradation study should be performed to demonstrate the stability-indicating capability of the chosen HPLC method. The goal is to achieve 5-20% degradation of the active substance.

Preparation of Stressed Samples:

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60 °C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60 °C for 24 hours. Neutralize the solution with 1 M HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid drug substance at 105 °C for 48 hours. Prepare a 1 mg/mL solution of the stressed solid for analysis.

-

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a 1 mg/mL solution of the stressed solid for analysis.

Analyze all stressed samples along with an unstressed control sample using the chosen HPLC method.

Data Presentation

The following tables summarize the expected quantitative data from the method validation and forced degradation studies.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Area (n=6) | ≤ 2.0% |

Table 3: Method Validation Summary

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |

Table 4: Summary of Forced Degradation Studies

| Stress Condition | % Degradation | Number of Degradation Products |

| Acid Hydrolysis (1 M HCl, 60°C, 24h) | ||

| Base Hydrolysis (1 M NaOH, 60°C, 24h) | ||

| Oxidative (3% H₂O₂, RT, 24h) | ||

| Thermal (105°C, 48h) | ||

| Photolytic (UV/Vis, 7 days) |

Mandatory Visualization

Caption: HPLC Method Development Workflow.

Caption: Forced Degradation Study Logical Flow.

Conclusion